molecular formula C11H16N2S B14524271 N-Methyl-N'-(2,4,5-trimethylphenyl)thiourea CAS No. 62616-55-1

N-Methyl-N'-(2,4,5-trimethylphenyl)thiourea

Cat. No.: B14524271
CAS No.: 62616-55-1
M. Wt: 208.33 g/mol
InChI Key: WANFDKZEUCWCEP-UHFFFAOYSA-N
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Description

N-Methyl-N’-(2,4,5-trimethylphenyl)thiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Properties

CAS No.

62616-55-1

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

1-methyl-3-(2,4,5-trimethylphenyl)thiourea

InChI

InChI=1S/C11H16N2S/c1-7-5-9(3)10(6-8(7)2)13-11(14)12-4/h5-6H,1-4H3,(H2,12,13,14)

InChI Key

WANFDKZEUCWCEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=S)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N’-(2,4,5-trimethylphenyl)thiourea can be synthesized through the reaction of N-methylthiourea with 2,4,5-trimethylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

On an industrial scale, the synthesis of N-Methyl-N’-(2,4,5-trimethylphenyl)thiourea may involve the use of automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The final product is typically obtained through crystallization and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-(2,4,5-trimethylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Methyl-N’-(2,4,5-trimethylphenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the inhibition of specific enzymes.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Methyl-N’-(2,4,5-trimethylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The presence of the methyl and trimethylphenyl groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N’-(2,4,5-trimethylphenyl)thiourea is unique due to the presence of the 2,4,5-trimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility, stability, and binding interactions compared to other thiourea derivatives .

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